molecular formula C14H22N4O2 B2772644 N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide CAS No. 2309557-02-4

N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide

Cat. No.: B2772644
CAS No.: 2309557-02-4
M. Wt: 278.356
InChI Key: KELWILGTMJLSGP-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyrazole group and an oxane moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactionsThe oxane moiety is then attached using specific reagents and catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like dichloromethane, ethanol, and water are frequently used, depending on the specific reaction requirements .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies have shown that it can influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Oxan-4-yl)methyl]-3-(1H-pyrazol-1-yl)aniline
  • N-Hydroxy-2-[4-(4-phenoxybenzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide

Uniqueness

N-(oxan-4-yl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-(oxan-4-yl)-4-pyrazol-1-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c19-14(16-12-4-10-20-11-5-12)17-8-2-13(3-9-17)18-7-1-6-15-18/h1,6-7,12-13H,2-5,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELWILGTMJLSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=N2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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